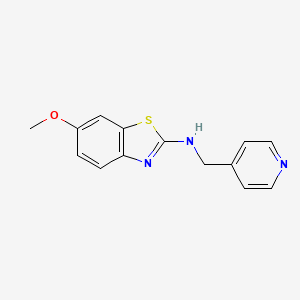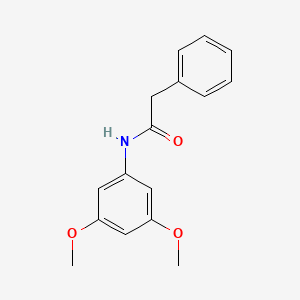
N-(3-fluorophenyl)-N'-2-pyridinylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-N'-2-pyridinylurea (also known as AG-1478) is a synthetic compound that has been extensively studied for its potential use as a pharmaceutical agent. It is a potent inhibitor of the epidermal growth factor receptor (EGFR), which is a key signaling molecule involved in the regulation of cell growth and proliferation. AG-1478 has been shown to have a wide range of applications in scientific research, particularly in the fields of cancer biology and drug discovery.
Mécanisme D'action
AG-1478 acts as a competitive inhibitor of the EGFR tyrosine kinase domain, preventing the activation of downstream signaling pathways that promote cell growth and proliferation. By blocking EGFR signaling, AG-1478 induces cell cycle arrest and apoptosis in cancer cells. The specificity of AG-1478 for EGFR makes it a valuable tool for studying the role of this receptor in cancer biology.
Biochemical and Physiological Effects
AG-1478 has been shown to have a wide range of biochemical and physiological effects on cancer cells. It induces cell cycle arrest in the G1 phase, inhibits DNA synthesis, and promotes apoptosis. AG-1478 also inhibits the migration and invasion of cancer cells, which are key processes involved in metastasis. In addition, AG-1478 has been shown to enhance the efficacy of other cancer treatments, including chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
AG-1478 has several advantages as a tool for scientific research. It is highly specific for EGFR, which allows researchers to study the role of this receptor in cancer biology with a high degree of precision. AG-1478 is also a potent inhibitor of EGFR, which means that it can be used at low concentrations, reducing the risk of off-target effects. However, AG-1478 has some limitations as a research tool. It is a synthetic compound that is not found in nature, which means that its effects on biological systems may not be fully understood. In addition, AG-1478 is a relatively expensive compound, which may limit its use in some research settings.
Orientations Futures
There are several potential future directions for research on AG-1478. One area of interest is the development of new EGFR inhibitors that are more potent and selective than AG-1478. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to EGFR inhibitors, which could help to improve the efficacy of these drugs in cancer treatment. Finally, there is interest in the use of AG-1478 as a tool for studying the role of EGFR in other biological processes, such as wound healing and tissue regeneration.
Méthodes De Synthèse
The synthesis of AG-1478 involves several steps, beginning with the reaction of 3-fluoroaniline with pyridine-2-carboxylic acid to form an intermediate product. This is then treated with phosgene and ammonia to yield the final product, N-(3-fluorophenyl)-N'-2-pyridinylurea. The synthesis of AG-1478 is a complex process that requires specialized equipment and expertise in organic chemistry.
Applications De Recherche Scientifique
AG-1478 has been widely used in scientific research as a tool for investigating the role of EGFR in cancer biology. It has been shown to inhibit the growth and proliferation of a wide range of cancer cell lines, including breast, lung, and colon cancer. AG-1478 has also been used to study the mechanisms of resistance to EGFR inhibitors, which is a major issue in cancer treatment.
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-3-pyridin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O/c13-9-4-3-5-10(8-9)15-12(17)16-11-6-1-2-7-14-11/h1-8H,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFOGQDWMVJADJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5752368.png)

![7-(3-chloro-4-fluorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5752376.png)

![1-(4-fluorophenyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5752401.png)



![methyl 2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5752419.png)



![methyl 4-[(anilinocarbonothioyl)amino]benzoate](/img/structure/B5752437.png)